(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid
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Overview
Description
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid is a chiral amino acid derivative. It is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Etherification: The hydroxyl group is converted to an isopropyl ether using isopropyl bromide and a base like potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to improve efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistency and high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ether linkage, leading to the formation of aldehydes or ketones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Free amine after Boc group removal.
Chemistry:
- Used as a building block in peptide synthesis.
- Acts as a chiral auxiliary in asymmetric synthesis.
Biology:
- Studied for its potential role in enzyme inhibition.
- Used in the synthesis of biologically active molecules.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Employed in the synthesis of complex organic molecules for research and development.
Mechanism of Action
The compound exerts its effects primarily through its functional groups:
Amino Group: Can form hydrogen bonds and participate in nucleophilic attacks.
Carboxylic Acid Group: Can act as a proton donor and participate in esterification and amidation reactions.
Ether Linkage: Provides steric hindrance and influences the compound’s reactivity.
Molecular Targets and Pathways:
Enzymes: Can inhibit or modulate enzyme activity by binding to active sites.
Receptors: May interact with biological receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
(2R)-2-amino-3-(propan-2-yloxy)propanoic acid: Lacks the Boc protecting group, making it more reactive.
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid: Features a different protecting group, which can influence its reactivity and stability.
Uniqueness:
- The presence of the Boc protecting group in (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid provides stability and selectivity in reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
2166221-86-7 |
---|---|
Molecular Formula |
C11H21NO5 |
Molecular Weight |
247.3 |
Purity |
95 |
Origin of Product |
United States |
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